molecular formula C10H14N2O2 B13669615 Ethyl 2,3-diamino-5-methylbenzoate

Ethyl 2,3-diamino-5-methylbenzoate

Cat. No.: B13669615
M. Wt: 194.23 g/mol
InChI Key: OJJPJOJTUPKLMD-UHFFFAOYSA-N
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Description

Ethyl 2,3-diamino-5-methylbenzoate is an aromatic ester derivative featuring two amino groups at the 2- and 3-positions of the benzene ring, a methyl substituent at the 5-position, and an ethyl ester group at the carboxylate position.

Key properties inferred from its structure (C₁₀H₁₄N₂O₂):

  • Molecular weight: 194.24 g/mol
  • Polarity: Moderate (due to amino and ester groups)
  • Solubility: Likely soluble in polar organic solvents (e.g., ethanol, DMSO) but poorly soluble in water.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 2,3-diamino-5-methylbenzoate

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)7-4-6(2)5-8(11)9(7)12/h4-5H,3,11-12H2,1-2H3

InChI Key

OJJPJOJTUPKLMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C)N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Differences

Parameter Ethyl 2,3-Diamino-5-Methylbenzoate Ethyl 3,4-Diamino-5-Bromobenzoate
Substituent Positions 2,3-diamino; 5-methyl 3,4-diamino; 5-bromo
Molecular Formula C₁₀H₁₄N₂O₂ C₉H₁₁BrN₂O₂
Molecular Weight 194.24 g/mol 259.11 g/mol
Electron Effects Methyl (electron-donating) Bromo (electron-withdrawing)

Physicochemical Properties

  • Melting/Boiling Points :
    • The bromo analog likely has a higher melting point due to increased molecular weight and halogen-induced intermolecular forces .
    • The methyl derivative may exhibit lower thermal stability due to reduced polarity.
  • Reactivity: The bromo group in the 5-position facilitates nucleophilic substitution (e.g., Suzuki coupling), making it valuable in cross-coupling reactions .

Broader Comparison with Other Analogs

While the evidence provided focuses on the bromo derivative, additional hypothetical comparisons can be made based on structural trends:

Ethyl 2,3-Diamino-5-Chlorobenzoate

  • Substituent : Chlorine at 5-position (electron-withdrawing).
  • Impact : Higher reactivity in electrophilic substitutions compared to the methyl analog but lower than the bromo derivative.

Ethyl 2,3-Diamino-5-Nitrobenzoate

  • Substituent : Nitro group (strongly electron-withdrawing).
  • Impact: Enhanced acidity of amino groups, favoring diazotization reactions.

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